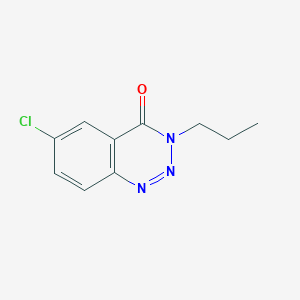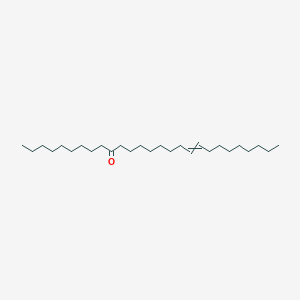![molecular formula C33H36N2O2 B12589902 3,5-Dicyclohexyl-1-[(pyren-1-YL)methyl]piperazine-2,6-dione CAS No. 872725-65-0](/img/structure/B12589902.png)
3,5-Dicyclohexyl-1-[(pyren-1-YL)methyl]piperazine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dicyclohexyl-1-[(pyren-1-yl)methyl]piperazine-2,6-dione is a complex organic compound that features a piperazine ring substituted with cyclohexyl groups and a pyrene moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dicyclohexyl-1-[(pyren-1-yl)methyl]piperazine-2,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diamine derivatives with sulfonium salts, followed by cyclization to form the piperazine ring . The reaction conditions often require the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and may involve deprotection steps to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dicyclohexyl-1-[(pyren-1-yl)methyl]piperazine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
Aplicaciones Científicas De Investigación
3,5-Dicyclohexyl-1-[(pyren-1-yl)methyl]piperazine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Mecanismo De Acción
The mechanism by which 3,5-Dicyclohexyl-1-[(pyren-1-yl)methyl]piperazine-2,6-dione exerts its effects is not fully understood. it is believed to interact with molecular targets through its piperazine ring and pyrene moiety, potentially affecting various biochemical pathways. Further research is needed to elucidate the exact mechanisms involved .
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-(3,4-Dihydroxybenzyl)piperazine-2,5-dione: This compound has a similar piperazine core but differs in its substituents, leading to different properties and applications.
Other Piperazine Derivatives: Various piperazine derivatives with different substituents can be compared to highlight the unique features of 3,5-Dicyclohexyl-1-[(pyren-1-yl)methyl]piperazine-2,6-dione.
Uniqueness
The uniqueness of this compound lies in its combination of cyclohexyl groups and a pyrene moiety, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications in research and industry .
Propiedades
Número CAS |
872725-65-0 |
|---|---|
Fórmula molecular |
C33H36N2O2 |
Peso molecular |
492.6 g/mol |
Nombre IUPAC |
3,5-dicyclohexyl-1-(pyren-1-ylmethyl)piperazine-2,6-dione |
InChI |
InChI=1S/C33H36N2O2/c36-32-30(24-8-3-1-4-9-24)34-31(25-10-5-2-6-11-25)33(37)35(32)20-26-17-16-23-15-14-21-12-7-13-22-18-19-27(26)29(23)28(21)22/h7,12-19,24-25,30-31,34H,1-6,8-11,20H2 |
Clave InChI |
HDQMOLGOUGLKPZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2C(=O)N(C(=O)C(N2)C3CCCCC3)CC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


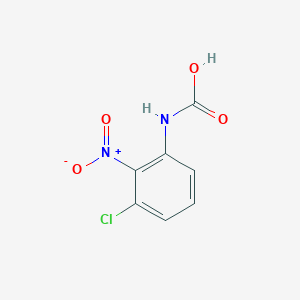
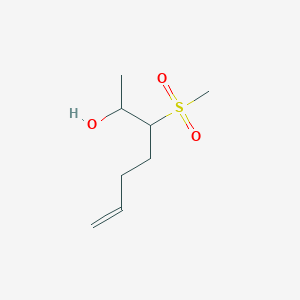
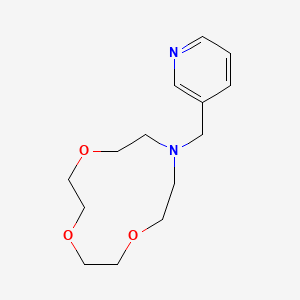
![(2R,3R)-N~2~,N~3~-Bis[(1S)-1-phenylethyl]heptane-2,3-diamine](/img/structure/B12589864.png)
![tert-Butyl[(2,2-dimethylpent-4-en-1-yl)oxy]diphenylsilane](/img/structure/B12589867.png)
![4-[2-(3-Chloro-5-methyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl chloride](/img/structure/B12589870.png)
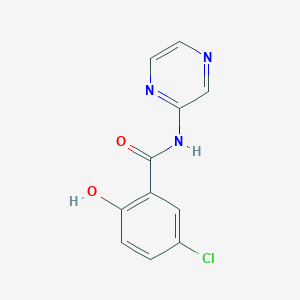
![2-Methoxy-6-methyl-4-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B12589877.png)


![5-[(2,6-Dichlorophenyl)methoxy]-N-methylpyrazin-2-amine](/img/structure/B12589891.png)
